![molecular formula C24H20O8 B2836647 (Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 859661-09-9](/img/structure/B2836647.png)
(Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
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Description
(Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a useful research compound. Its molecular formula is C24H20O8 and its molecular weight is 436.416. The purity is usually 95%.
BenchChem offers high-quality (Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthetic Methodologies : Research has focused on developing synthetic methodologies for benzofuran derivatives due to their significance in medicinal chemistry. For instance, the acylation of dimethyl-hydroxybenzofurans has been explored to synthesize di- and tri-methylfuroisoflavones, showcasing the versatility of benzofuran scaffolds in chemical synthesis (Kawase, Nanbu, & Miyoshi, 1968).
Biological Applications
- Antimicrobial and Biofilm Inhibition : Derivatives of furans, such as (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones, have been synthesized and investigated for their potential to interfere with microbial communication and biofilm formation, highlighting their potential application in addressing microbial resistance and infection control (Benneche, Hussain, Scheie, & Lönn-Stensrud, 2008).
Material Science and Organic Electronics
- Ladder-type Heteroacenes : Studies have been conducted on the synthesis of ladder-type heteroacenes, including dibenzo[b,d']benzo[1,2-b:4,5-b']difurans, for use in organic electronics. These compounds have been found to have lower HOMO energy levels and larger band gaps than corresponding hydrocarbon acenes, suggesting their potential in the development of organic semiconductors and photovoltaic materials (Kawaguchi, Nakano, & Nozaki, 2007).
Analytical and Computational Studies
- Molecular Characterization : The synthesis and structural characterization of related compounds, such as (E)-N′-(3,4-dimethoxybenzylidene)furan-2-carbohydrazide, have been described, including quantum chemical calculations to explain stability and geometry. Such studies provide essential data for the rational design of molecules with desired properties (Mkadmh, Morjan, Raftery, Awadallah, & Gardiner, 2020).
properties
IUPAC Name |
[(2Z)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O8/c1-13-16(32-24(26)17-6-5-9-30-17)8-7-15-21(25)18(31-22(13)15)10-14-11-19(27-2)23(29-4)20(12-14)28-3/h5-12H,1-4H3/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAUHXZLDZFVFF-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)OC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate |
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